Product packaging for Barium hexafluorogermanate(Cat. No.:)

Barium hexafluorogermanate

Cat. No.: B13767769
M. Wt: 323.95 g/mol
InChI Key: AQQNUPLMYBELTR-UHFFFAOYSA-N
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Description

Barium hexafluorogermanate (BaGeF₆) is an inorganic compound that has garnered significant attention in materials research. wikipedia.org Its potential applications, particularly in the realm of optical and luminescent materials, position it as a compound of interest for developing new technologies. samaterials.comsamaterials.co.uk Research has been focused on its synthesis and its properties when doped with various ions to create functional materials. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaF6Ge B13767769 Barium hexafluorogermanate

Properties

Molecular Formula

BaF6Ge

Molecular Weight

323.95 g/mol

IUPAC Name

barium(2+);hexafluorogermanium(2-)

InChI

InChI=1S/Ba.F6Ge/c;1-7(2,3,4,5)6/q+2;-2

InChI Key

AQQNUPLMYBELTR-UHFFFAOYSA-N

Canonical SMILES

F[Ge-2](F)(F)(F)(F)F.[Ba+2]

Origin of Product

United States

Synthesis Methodologies and Advanced Precursor Chemistry for Barium Hexafluorogermanate

Hydrothermal and Solvothermal Preparation Routes

Hydrothermal and solvothermal methods are prominent techniques for the synthesis of barium hexafluorogermanate due to their ability to produce crystalline materials at relatively low temperatures. sci-hub.sesci-hub.se These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures above the solvent's boiling point within a sealed vessel, known as an autoclave. sci-hub.se This process allows for precise control over the nucleation and growth of crystals, leading to products with high purity and controlled morphology. sci-hub.sesci-hub.se

Reaction Mechanisms and Pathways in Aqueous/Solvent Systems (e.g., GeO₂, HF, BaCl₂ interactions)

The synthesis of this compound in an aqueous system typically involves the reaction of germanium dioxide (GeO₂), hydrofluoric acid (HF), and a barium salt, such as barium chloride (BaCl₂). nih.govwikipedia.org The initial step is the reaction of germanium dioxide with hydrofluoric acid to form hexafluorogermanic acid (H₂GeF₆). Subsequently, the addition of a soluble barium salt, like barium chloride, leads to the precipitation of this compound.

A solvothermal route for producing BaGeF₆ nanowires has been reported using a microemulsion system. nih.govrsc.org This method utilizes cyclohexane (B81311) as the oil phase, with cetyltrimethylammonium bromide (CTAB) acting as a surfactant and 1-pentanol (B3423595) as a co-surfactant. nih.govrsc.org The precursor solutions, one containing barium chloride dihydrate (BaCl₂·2H₂O) in deionized water and the other containing germanium dioxide (GeO₂) dissolved in hydrofluoric acid, are added dropwise to separate microemulsion solutions under vigorous stirring. nih.gov After a period of stirring, the two solutions are mixed, transferred to a Teflon-lined autoclave, and heated. rsc.org

Optimization of Synthesis Parameters for Controlled Growth (e.g., precursor concentrations, reaction temperature, reaction time)

The morphology, size, and crystallinity of the resulting this compound are highly dependent on the synthesis parameters. Key parameters that can be optimized include:

Precursor Concentrations: The concentration of the reactants (GeO₂, HF, and BaCl₂) influences the supersaturation of the solution, which in turn affects the nucleation and growth rates of the crystals. sci-hub.se

Reaction Temperature: Temperature plays a crucial role in the kinetics of the reaction and the solubility of the product. sci-hub.seresearchgate.net For instance, in the solvothermal synthesis of BaGeF₆ nanowires, a temperature of 120 °C is utilized. rsc.org In hydrothermal synthesis of other materials, increasing the reaction temperature has been shown to increase particle size. researchgate.net

Reaction Time: The duration of the reaction affects the extent of crystal growth and the final morphology of the product. researchgate.netnih.gov A reaction time of 12 hours has been reported for the solvothermal synthesis of BaGeF₆ nanowires. rsc.org

pH of the Solution: The pH of the reaction medium can influence the reaction pathways and the stability of the resulting nanostructures. nih.govimp.kiev.ua

Additives and Surfactants: The use of surfactants, like CTAB, can direct the growth of specific morphologies, such as nanowires, by selectively adsorbing onto certain crystal faces. researchgate.netmdpi.com

Morphological Engineering through Solution-Based Synthesis

Controlling the morphology of this compound at the nanoscale is essential for enhancing its properties for various applications. Solution-based synthesis methods offer a versatile platform for morphological engineering.

Directed Synthesis of Nanowires and Microrods

The synthesis of one-dimensional (1D) nanostructures like nanowires and microrods of this compound has been successfully achieved. nih.govrsc.orgslsp.ch A solvothermal method employing a microemulsion with CTAB as a surfactant has been demonstrated to produce BaGeF₆ nanowires with a uniform morphology and size distribution. nih.govresearchgate.net The use of surfactants is a key strategy in controlling the growth direction of the crystals, leading to high-aspect-ratio nanostructures. researchgate.netnih.gov The length of microrods can be controlled by factors such as the choice of surfactant (e.g., citric acid, CTAB) and the reaction time. researchgate.net

Control of Size Distribution and Aspect Ratios in Nanostructures

Achieving a narrow size distribution and controlling the aspect ratio of nanostructures are critical for obtaining uniform material properties. wikipedia.orgslsp.chCurrent time information in Bangalore, IN. In the context of BaGeF₆ nanowire synthesis, the use of a microemulsion system helps in creating uniform reaction environments, leading to a more uniform morphology and size distribution. nih.govresearchgate.net The aspect ratio of nanowires and microrods can be tuned by adjusting synthesis parameters such as precursor concentrations, reaction time, and the type and concentration of surfactants. researchgate.netnih.gov For example, surfactants can passivate the surfaces of particles, influencing their growth and leading to a narrower size distribution. mdpi.com

Strategies for Luminescent Ion Doping in this compound

This compound is an excellent host material for luminescent ions, particularly rare-earth ions, for applications in areas like lighting and scintillators. nih.govrsc.org The doping process involves incorporating these ions into the BaGeF₆ crystal lattice.

In the solvothermal synthesis of doped BaGeF₆ nanowires, the chlorides of the desired rare-earth ions (e.g., CeCl₃, TbCl₃, SmCl₃) are added to the barium chloride solution. rsc.org The dopant ions are then incorporated into the BaGeF₆ structure during the crystallization process. nih.gov It is believed that the rare-earth dopant ions occupy the Ba²⁺ lattice sites. researchgate.net The concentration of the dopant ions is a critical parameter that affects the luminescent properties, including emission intensity and energy transfer efficiency between co-dopants. nih.gov For instance, in Ce³⁺ and Tb³⁺ co-doped BaGeF₆ nanowires, the energy transfer efficiency was found to be over 80%. nih.gov However, at higher concentrations of Tb³⁺ (above 15 mol%), concentration quenching can occur, leading to a decrease in emission intensity. nih.gov

Strategies for efficient doping include:

Co-doping with sensitizers: To enhance the luminescence of certain ions (e.g., Eu³⁺, Sm³⁺) that have narrow absorption bands, a sensitizer (B1316253) ion with a broad absorption band (e.g., Ce³⁺, Tb³⁺) can be co-doped. nih.gov The sensitizer absorbs the excitation energy and then transfers it to the activator ion.

Optimizing dopant concentration: The concentration of the luminescent ions needs to be carefully optimized to maximize emission and prevent concentration quenching. nih.gov

Charge compensation: When a trivalent rare-earth ion (RE³⁺) substitutes a divalent barium ion (Ba²⁺), charge compensation mechanisms may be necessary to maintain charge neutrality in the crystal lattice.

Incorporation of Rare-Earth Elements (e.g., Ce³⁺, Tb³⁺, Sm³⁺)

The integration of rare-earth (RE) ions into the this compound lattice is a prominent strategy for producing phosphors with tunable light emission. A solvothermal method employing a microemulsion system has been effectively used to synthesize RE-doped BaGeF₆ nanowires. nih.govrsc.org This approach allows for controlled, one-dimensional growth and uniform morphology. nih.govresearchgate.net

In a typical synthesis, two identical microemulsions are prepared containing a surfactant, such as cetyltrimethylammonium bromide (CTAB), a co-surfactant like 1-pentanol, and an oil phase, typically cyclohexane. nih.govrsc.org The aqueous phase of these emulsions contains the dissolved precursors. For the host material, these include a barium source like Barium Chloride (BaCl₂) and a germanium source, often Germanium Dioxide (GeO₂), which is dissolved in hydrofluoric acid (HF) along with a fluoride (B91410) source like Ammonium Fluoride (NH₄F). rsc.org

For doping, the respective rare-earth chlorides (e.g., CeCl₃, TbCl₃, SmCl₃) are added to the precursor solution. nih.gov The rare-earth ions (RE³⁺) are introduced to substitute the Ba²⁺ ions within the host lattice. nih.govrsc.org X-ray diffraction studies confirm that the dopant ions occupy the Ba²⁺ lattice sites without creating impurity phases, maintaining the crystalline integrity of the BaGeF₆ structure. nih.govrsc.org

The process involves mixing the precursor-containing microemulsions and heating them in a Teflon-lined autoclave at temperatures around 120°C for approximately 12 hours. nih.gov The resulting product is then cooled, washed with an ethanol/water mixture, and dried. nih.gov This method yields crystalline nanowires with uniform size and shape. nih.govresearchgate.net

The photoluminescent properties of the resulting materials are highly dependent on the specific rare-earth ions used and their concentrations. Co-doping with cerium and terbium (Ce³⁺/Tb³⁺) or cerium, terbium, and samarium (Ce³⁺/Tb³⁺/Sm³⁺) allows for the tuning of emission from the green to the red regions of the visible spectrum under UV excitation. researchgate.netslsp.ch This is achieved through an efficient, non-radiative energy transfer cascade from Ce³⁺ to Tb³⁺, and subsequently to Sm³⁺. nih.govresearchgate.net Research has shown that the emission intensity from Tb³⁺ ions is optimized at a concentration of 15 mol%. nih.gov A notable characteristic of these RE-doped BaGeF₆ nanowires is their exceptionally fast photoluminescence decay time, which is in the subnanosecond range. nih.govslsp.ch

Table 1: Synthesis Parameters for Rare-Earth Doped BaGeF₆ Nanowires

ParameterDetailsReference
Synthesis MethodSolvothermal using a microemulsion nih.govrsc.org
Barium PrecursorBarium Chloride (BaCl₂) nih.gov
Germanium PrecursorGermanium Dioxide (GeO₂) rsc.org
Dopant PrecursorsCeCl₃, TbCl₃, SmCl₃ nih.gov
Reaction Temperature120 °C nih.gov
Reaction Time12 hours nih.gov
Dopant Substitution SiteBa²⁺ nih.govrsc.org

Integration of Transition Metal Ions (e.g., Mn⁴⁺)

The incorporation of transition metal ions, particularly tetravalent manganese (Mn⁴⁺), into the this compound structure yields highly efficient red-emitting phosphors. researchgate.netresearchgate.net These materials are of significant interest for applications in warm white light-emitting diodes (w-LEDs) due to their ability to improve the color rendering index. researchgate.netacs.org The primary synthesis route for Mn⁴⁺-doped BaGeF₆ is the hydrothermal method. researchgate.netacs.org

In this process, precursors such as a barium source (e.g., Barium Chloride, Barium Acetate), Germanium Dioxide (GeO₂), a manganese source like Potassium Permanganate (KMnO₄), and Hydrofluoric Acid (HF) are combined in a Teflon-lined autoclave. acs.org The mixture is then heated to temperatures around 180°C for approximately 12 hours. acs.org After the reaction, the resulting precipitate is carefully washed and dried to obtain the final phosphor product. acs.org

Unlike rare-earth ions, the Mn⁴⁺ dopant ion substitutes the Ge⁴⁺ ion within the [GeF₆]²⁻ octahedral units of the host structure. researchgate.net This substitution at a site with inversion symmetry results in parity-forbidden electronic transitions, which influences the luminescent properties. researchgate.net

The resulting BaGeF₆:Mn⁴⁺ phosphors exhibit strong, broad absorption bands in the near-ultraviolet (around 366 nm) and blue (around 470 nm) regions of the spectrum. acs.org Upon excitation in the blue region, they produce intense, narrow-band red emission centered at approximately 635 nm. acs.org The morphology of the phosphor crystals and the intensity of their emission can be precisely controlled by adjusting key synthesis parameters, including the concentration of the Mn⁴⁺ dopant, reaction time, and reaction temperature. acs.org

Table 2: Research Findings on Mn⁴⁺-Doped BaGeF₆

FindingDescriptionReference
Synthesis MethodHydrothermal researchgate.netacs.org
Dopant IonTetravalent Manganese (Mn⁴⁺) researchgate.net
Substitution SiteGe⁴⁺ in [GeF₆]²⁻ octahedra researchgate.net
Excitation WavelengthsBroadbands in near-UV (~366 nm) and blue (~470 nm) regions acs.org
Emission WavelengthIntense red emission centered at ~635 nm acs.org
ApplicationRed phosphor for warm white LEDs (w-LEDs) researchgate.netacs.org

Comprehensive Structural Elucidation and Microstructural Characterization of Barium Hexafluorogermanate

Crystalline Structure Determination and Refinement

The primary methods for elucidating the crystalline nature of barium hexafluorogermanate involve X-ray diffraction techniques, which provide detailed information about the arrangement of atoms within the crystal lattice.

Powder X-ray Diffraction (XRD) is a fundamental technique used to confirm the crystalline structure and phase purity of synthesized this compound. researchgate.net Analysis of the diffraction patterns for both pure and doped BaGeF6 reveals sharp, well-defined peaks, which is indicative of a highly crystalline material. researchgate.net The diffraction peaks observed in the experimental patterns for BaGeF6 consistently match standard reference data, confirming the successful synthesis of the target compound without significant crystalline impurity phases. nih.govrsc.org

The Rietveld method is a powerful analytical procedure applied to powder diffraction data for the detailed refinement of crystal structures. wikipedia.org This technique uses a least-squares approach to fit a theoretically calculated diffraction profile to the experimentally measured one. wikipedia.org By adjusting various structural and instrumental parameters, such as lattice parameters, atomic positions, and peak shape functions, the Rietveld method allows for a precise determination of the material's crystal structure. wikipedia.orgworktribe.com While specific Rietveld refinement results for BaGeF6 are detailed within broader structural analyses, the technique is essential for confirming the space group and atomic coordinates derived from diffraction data. researchgate.netwikipedia.org

This compound crystallizes in a rhombohedral structure. researchgate.netnih.gov The diffraction data for the compound can be fully indexed according to the Joint Committee on Powder Diffraction Standards (JCPDS) data file no. 074-0924. nih.govrsc.org The crystal structure is described by the space group R-3m. researchgate.netnih.gov

The BaGeF6 structure consists of a cesium chloride-like arrangement of Ba2+ cations and octahedral [GeF6]2- anions. researchgate.net Within this structure, the Germanium (Ge4+) ion is octahedrally coordinated with six fluorine (F-) ions. researchgate.netnih.gov The Barium (Ba2+) ion has a coordination number of 12, being nearly equidistant from twelve fluorine ions. researchgate.netnih.gov This specific atomic arrangement defines the compound's characteristic rhombohedral lattice.

Table 1: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemRhombohedral researchgate.netnih.gov
Space GroupR-3m researchgate.netnih.gov
JCPDS Card No.074-0924 nih.govrsc.org
Lattice Parameter (a)4.948 Å nih.gov
Rhombohedral Angle~98.245° researchgate.net
Ba2+ Ion Coordination12-fold (from F- ions) researchgate.netnih.gov
Ge4+ Ion Coordination6-fold (octahedral with F- ions) researchgate.netnih.gov

When this compound is doped with rare-earth ions (RE3+), such as Ce3+, Tb3+, and Sm3+, the fundamental crystal structure is preserved. nih.govrsc.org XRD patterns of the doped materials show diffraction peaks that match those of pure BaGeF6, with no evidence of impurity phases. nih.govrsc.org This indicates that the dopant ions are successfully incorporated into the host lattice. rsc.org

It is deduced that the dopant RE3+ ions occupy the lattice sites of the Ba2+ ions. nih.govrsc.org In the BaGeF6 host matrix, the Ba2+ site has an octahedral symmetry (D3d point symmetry), which influences the energy level splitting of the incorporated dopant ions. nih.gov The substitution of Ba2+ by RE3+ ions can introduce localized lattice distortions due to differences in ionic radii and charge, which in turn affects the material's luminescent properties by altering the crystal field environment around the dopant. nih.gov

Advanced Electron Microscopy for Morphological and Compositional Analysis

Electron microscopy techniques are crucial for investigating the morphology, dimensions, and nanoscale crystallographic features of this compound, particularly in nanostructured forms.

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the characterization of nanoscale features. nih.govrsc.org TEM analysis of BaGeF6 nanowires has determined their average diameter to be approximately 58 nm. nih.gov This gives the nanowires a very high aspect ratio of several hundred. nih.gov

Furthermore, Selected Area Electron Diffraction (SAED), a technique available in TEM, is used to determine the crystallographic orientation of the nanowires. nih.gov SAED patterns taken from a single nanowire have identified the nanowire axis to be along the nih.gov crystallographic direction. researchgate.netnih.gov The analysis also showed that the edge-on surface at that specific orientation was the (210) plane. nih.gov This detailed crystallographic information at the nanoscale is critical for understanding the growth mechanism and properties of the nanostructures. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution and Purity Assessment

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orglibretexts.org It operates by bombarding the material with a focused beam of electrons, which excites electrons in the sample's atoms, causing them to be ejected from their inner shells. wikipedia.org Electrons from higher energy shells then move to fill the vacancies, releasing energy in the form of X-rays. wikipedia.orglibretexts.org Since each element possesses a unique atomic structure, the emitted X-rays have characteristic energies, resulting in a unique set of peaks in the emission spectrum for each element. wikipedia.org This allows for the qualitative and quantitative determination of the elemental composition of the specimen. jeol.comthermofisher.com

The analysis of pure BaGeF₆ nanowires via EDS confirms the high purity of the material. nih.gov The resulting spectra primarily show peaks corresponding to Barium, Germanium, and Fluorine, as expected from the compound's formula. researchgate.net In some cases, a peak for carbon (C) may be observed, which is typically attributed to the conductive carbon coating applied to the samples for analysis purposes rather than being an intrinsic impurity. nih.gov The absence of peaks from precursor materials or other contaminants in the EDS spectra is a strong indicator of the successful synthesis of a pure BaGeF₆ phase. nih.govrsc.org

Interactive Data Table: Elemental Composition of this compound by EDS

Element (Symbol)Expected StatusTypical ObservationNotes
Barium (Ba)PresentDetectedA primary constituent element of the compound. researchgate.netnih.gov
Germanium (Ge)PresentDetectedA primary constituent element of the compound. researchgate.net
Fluorine (F)PresentDetectedA primary constituent element of the compound. researchgate.net
Carbon (C)AbsentOccasionally DetectedAttributed to surface coating for SEM/EDS analysis, not an impurity. nih.gov
Other ImpuritiesAbsentNot DetectedConfirms the high purity of the synthesized BaGeF₆ nanowires. nih.gov

Vibrational Spectroscopy for Bonding Environment Analysis

Vibrational spectroscopy techniques are essential for investigating the bonding environment within a compound by probing the vibrational modes of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. unl.edu An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a molecular fingerprint of the sample, as different functional groups and chemical bonds vibrate at characteristic frequencies. nih.gov

For this compound, FTIR analysis reveals key information about the structure of the hexafluorogermanate ([GeF₆]²⁻) anion. The FTIR spectra of both pure and doped BaGeF₆ samples are generally analogous, indicating that the fundamental structure of the host material remains intact even with the introduction of dopants. nih.govrsc.org

Detailed analysis of the FTIR spectrum of BaGeF₆ shows several distinct absorption bands. nih.govrsc.org A high-intensity peak observed around 612 cm⁻¹ is characteristic of the stretching vibration of the octahedral [GeF₆]²⁻ ions. nih.govrsc.org Additional peaks at approximately 1087, 1028, and 793 cm⁻¹ are also attributed to various vibrational modes within the [GeF₆]²⁻ ions. nih.govrsc.org Broader bands sometimes observed at higher wavenumbers, such as 3574 cm⁻¹ and 3582 cm⁻¹, are typically assigned to the –OH stretching vibrations from small amounts of adsorbed water on the sample surface. nih.govrsc.org The absence of peaks related to precursors used during synthesis further confirms the purity of the final product. nih.gov

Interactive Data Table: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)AssignmentReference
~612Stretching of octahedral [GeF₆]²⁻ ions nih.gov, rsc.org
~793Vibrational modes in [GeF₆]²⁻ ions nih.gov, rsc.org
~1028Vibrational modes in [GeF₆]²⁻ ions nih.gov, rsc.org
~1087Vibrational modes in [GeF₆]²⁻ ions nih.gov, rsc.org
~3574 - ~3582–OH stretching from adsorbed water nih.gov, rsc.org

Raman Spectroscopy (where applicable)

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. mdpi.com It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of this compound. While FTIR spectroscopy detects infrared-active modes, Raman spectroscopy detects Raman-active modes. For a molecule with a center of symmetry, such as the octahedral [GeF₆]²⁻ ion, vibrational modes that are Raman-active are often infrared-inactive, and vice-versa (the rule of mutual exclusion).

The Raman spectrum of BaGeF₆ provides further insight into the vibrational characteristics of the [GeF₆]²⁻ octahedra. A comprehensive vibrational analysis has been performed, showing good agreement between calculated and experimental Raman spectra. researchgate.net Experimental studies on a series of hexafluoride compounds including BaGeF₆ show distinct Raman scattering peaks. ntu.edu.tw The spectra for these related compounds, such as BaSiF₆, BaTiF₆, and BaSnF₆, exhibit similar features, with the peak positions shifting based on the central metal atom. ntu.edu.tw For BaGeF₆, the Raman spectrum is characterized by several distinct peaks corresponding to the internal vibrational modes of the [GeF₆]²⁻ anion.

Interactive Data Table: Raman Spectral Data for this compound

Raman Shift (cm⁻¹) (Approximate)Vibrational Mode Assignment (Tentative)Reference
~250-350F-Ge-F bending modes ntu.edu.tw
~500-600Ge-F stretching modes ntu.edu.tw

In Depth Spectroscopic and Photophysical Characterization of Barium Hexafluorogermanate Systems

Investigation of Electronic Band Structure and Excitonic Phenomena

The fundamental electronic properties of BaGeF₆, studied through advanced spectroscopic techniques, reveal a landscape of high-energy electronic transitions and excitonic processes. These characteristics are foundational to its performance in scintillators and phosphors.

The energy gap of Barium Hexafluorogermanate has been determined experimentally through photoluminescence excitation (PLE) spectroscopy. Studies on phase-pure crystalline micropowder samples of BaGeF₆ have identified the host absorption onset and the energy gap value. The PLE spectrum for Ce³⁺-doped BaGeF₆ nanowires, monitored for the dopant's emission, shows a characteristic host absorption peak at 231 nm. nih.govrsc.org

A detailed investigation using time-resolved photoluminescence spectroscopy determined the energy gap width of BaGeF₆ to be approximately 10.9 eV. researchgate.net This value was derived from the PLE spectrum of the excitonic emission centered at 446 nm, which shows an intense excitation peak at 10.1 eV, corresponding to the formation of excitons right at the host absorption onset. researchgate.net Fluorides, in general, are known for their large optical-transmission domain and wide bandgaps. nih.govrsc.org

Table 1: Key Electronic Band Structure Parameters of BaGeF₆

Parameter Energy Value (eV) Method of Determination Source
Host Absorption Onset 10.1 Photoluminescence Excitation (PLE) Spectroscopy researchgate.net
Energy Gap (Eg) 10.9 Photoluminescence Excitation (PLE) Spectroscopy researchgate.net
Cation Exciton Formation Energy 18.1 Luminescence Excitation Spectra researchgate.net
Ionization Energy of Cation States 20.0 Luminescence Excitation Spectra researchgate.net

In BaGeF₆, intrinsic emission of an excitonic nature has been clearly identified. A single, broad emission band peaking at 446 nm is attributed to the radiative decay of excitons. researchgate.net This assignment is supported by its long decay time, which is in the microsecond (μs) range, and the presence of a strong excitation peak at 10.1 eV, aligning with the host absorption onset where excitons are formed. researchgate.net In doped BaGeF₆ nanowires, the excitation of the host lattice by high-energy particles creates electron-hole pairs, which can lead to the formation of bound excitons. rsc.org

This compound exhibits ultrafast emissions attributed to cross-luminescence (CL), a phenomenon involving radiative transitions between core and valence electronic bands. researchgate.netmdpi.com This process is possible in materials where the energy difference between the top of the valence band and the top of the outermost core band is less than the main bandgap. The CL in BaGeF₆ originates from radiative transitions between the Barium 5p (Ba 5p) core level and various sub-bands of the valence band. researchgate.net

The complex valence band of BaGeF₆ is composed of hybridized Ge 4s, Ge 4p, and F 2p states. researchgate.net The photoluminescence excitation spectra for these ultrafast emissions show a gradual onset at 17 eV, which is related to transitions from the Ge 4s states. researchgate.net A distinct peak follows at 19.4 eV, corresponding to the ionization of the Ba 5p cation states and marking the excitation threshold for cross-luminescence. researchgate.net The resulting emissions are exceptionally fast, with a primary decay component of approximately 180 picoseconds (ps). researchgate.net In addition to CL, ultrafast emissions are also assigned to intraband luminescence, which involves transitions between the different sub-bands within the valence band structure. researchgate.net

Luminescence Dynamics and Energy Transfer Processes

The luminescence of BaGeF₆ can be activated through photoluminescence (PL) via UV excitation or cathodoluminescence (CL) using high-energy electron beams. The dynamics of these processes, especially in doped systems, are governed by efficient energy transfer mechanisms.

The photoluminescence of BaGeF₆ is most prominently studied when the host is doped with activator ions, such as rare-earth elements (e.g., Ce³⁺, Tb³⁺, Sm³⁺) or transition metals (e.g., Mn⁴⁺). nih.govrsc.org Pure, undoped BaGeF₆ does not show significant PL emission under typical UV excitation. rsc.org However, fluoride (B91410) host materials are generally recognized for their potential for high quantum efficiency due to lower phonon energies, which reduces non-radiative quenching. nih.gov

In doped systems, the PL emission originates from efficient energy transfer from the host to the dopant ions or between different dopant ions (sensitizer-activator pairs). nih.govrsc.org For instance, in Ce³⁺/Tb³⁺/Sm³⁺ co-doped nanowires, excitation at 254 nm leads to visible luminescence in the green and red regions. nih.govrsc.orgresearchgate.net The energy transfer efficiency in Ce³⁺ and Tb³⁺ co-doped nanowires has been calculated to be over 80%. nih.gov

A key feature of these doped BaGeF₆ systems is their remarkably fast luminescence decay time, which can be in the subnanosecond range, making them one of the fastest inorganic scintillators reported. nih.govresearchgate.netslsp.ch

Table 2: Photoluminescence (PL) Characteristics of Doped BaGeF₆ Systems

Dopant System Excitation Wavelength (nm) Key Emission Bands (nm) Origin of Emission Source
BaGeF₆:Ce³⁺ 254 ~336 (Broad, Asymmetric) 5d → 4f transitions of Ce³⁺ nih.govrsc.org
BaGeF₆:Ce³⁺,Tb³⁺ 254 ~544 (Green) ⁵D₄ → ⁷Fⱼ transitions of Tb³⁺ via Ce³⁺→Tb³⁺ energy transfer nih.govrsc.org
BaGeF₆:Ce³⁺,Tb³⁺,Sm³⁺ 254 Orange-Red region ⁴G₅/₂ → ⁶Hⱼ transitions of Sm³⁺ via energy transfer nih.govrsc.orgresearchgate.net
BaGeF₆:Mn⁴⁺ Blue GaN Chip (~460) Red region ²E₉ → ⁴A₂₉ transition of Mn⁴⁺ rsc.org

Under high-energy excitation, such as an electron beam, this compound demonstrates robust cathodoluminescence (CL) performance, revealing its potential for detecting high-energy radiation. nih.govrsc.orgrsc.org Unlike in PL, pure BaGeF₆ nanowires exhibit a broad visible CL emission spectrum across the 300–750 nm range. rsc.org This emission is initiated by the propagation of ionization caused by the high-energy primary electrons exciting the host lattice. rsc.org

In doped BaGeF₆ nanowires, the CL spectra are dominated by the characteristic emissions of the dopant ions, with the host lattice emission being completely quenched. rsc.org This indicates a highly efficient energy transfer from the host, where electron-hole pairs are generated, to the activator ions. rsc.org For example, in Ce³⁺/Tb³⁺ co-doped systems, the CL spectrum shows intense emission from Tb³⁺, while the Ce³⁺ emission disappears, confirming the energy transfer pathway from the host to Ce³⁺ and subsequently to Tb³⁺. rsc.org

Interestingly, the CL spectra can reveal transitions that are not prominent in PL spectra. In Tb³⁺-doped nanowires, CL excitation populates higher energy levels, resulting in visible emission from both the ⁵D₃ and ⁵D₄ states of Tb³⁺, whereas PL under 254 nm excitation primarily shows emission from the ⁵D₄ level due to cross-relaxation quenching of the ⁵D₃ state. rsc.org This highlights that the excitation mechanism—direct photoexcitation versus high-energy particle bombardment—plays a crucial role in the observed luminescence pathways. rsc.org

Time-Resolved Luminescence Spectroscopy: Decay Lifetimes and Kinetics

The luminescence decay characteristics of doped this compound have been a subject of detailed investigation, revealing decay processes that span from sub-nanoseconds to milliseconds.

In Ce³⁺, Tb³⁺, and Sm³⁺ co-doped BaGeF₆ nanowires, the luminescence decay is notably rapid, on the order of sub-nanoseconds, which is among the shortest decay times recorded for inorganic scintillators. nih.govresearchgate.netnsf.gov The decay curves of these systems are often best fitted with a three-component exponential function. rsc.org The fast decay components (τ₁ and τ₂) are attributed to different recombination centers, including distorted lattice sites near the surface and shallow surface traps of the nanowires. nih.gov

The decay lifetimes are significantly influenced by the concentration of the dopants due to energy transfer processes. For instance, in BaGeF₆:Ce³⁺-Tb³⁺ nanowires, as the concentration of Tb³⁺ increases, the decay lifetime of the Ce³⁺ emission decreases, indicating efficient energy transfer from Ce³⁺ to Tb³⁺. nih.gov Conversely, in systems co-doped with Sm³⁺, increasing the Tb³⁺ content leads to an increase in the Sm³⁺ emission lifetime, from 0.58 ns to 2.67 ns as Tb³⁺ content goes from 15 mol% to 30 mol%. nih.gov The decay time in these rare-earth-doped nanowires is several orders of magnitude shorter than that observed in Mn⁴⁺ doped BaGeF₆ microrods, which is reported to be approximately 8.76 ms. nih.gov

It is important to note that the decay kinetics can be non-exponential, particularly when quenching processes are at play. aps.org The decay time is also dependent on factors such as the dopant's specific location within the crystal lattice and the size of the crystals themselves. nih.gov

Table 1: Luminescence Decay Lifetimes in Doped this compound Systems

Host Material Dopant(s) Emission Wavelength (nm) Decay Lifetime Components Reference
BaGeF₆ Nanowires Ce³⁺, Tb³⁺ 544 Three-component exponential fit, sub-nanosecond range rsc.org
BaGeF₆ Nanowires Ce³⁺, Tb³⁺, Sm³⁺ 602 Three-component exponential fit, sub-nanosecond range rsc.org
BaGeF₆ Nanowires Ce³⁺, Tb³⁺ (15 mol%), Sm³⁺ - 0.58 ns (Sm³⁺ emission) nih.gov
BaGeF₆ Nanowires Ce³⁺, Tb³⁺ (30 mol%), Sm³⁺ - 2.67 ns (Sm³⁺ emission) nih.gov
BaGeF₆ Microrods Mn⁴⁺ - ~8.76 ms nih.gov

Mechanisms of Energy Transfer in Co-doped Systems (e.g., Ce³⁺-Tb³⁺-Sm³⁺)

In co-doped this compound systems, the luminescence output is often governed by efficient energy transfer between the dopant ions. This is particularly evident in Ce³⁺-Tb³⁺-Sm³⁺ co-doped BaGeF₆ nanowires, where UV excitation at 254 nm leads to visible green and red emissions. researchgate.netnsf.govrsc.org

The process originates from the establishment of efficient energy transfer bridges between the Ce³⁺, Tb³⁺, and Sm³⁺ ions. nih.govresearchgate.netnsf.gov In the Ce³⁺/Tb³⁺ co-doped system, a non-radiative energy transfer occurs from Ce³⁺ to Tb³⁺ ions. rsc.org This is confirmed by the observation that while the weak UV emission from Ce³⁺ changes slightly with Tb³⁺ concentration, the sharp green emissions characteristic of Tb³⁺ are prominent. rsc.org The complete disappearance of Ce³⁺ emission lines at higher Tb³⁺ doping levels (30 mol%) further substantiates this energy transfer. rsc.org The energy transfer efficiency in Ce³⁺ and Tb³⁺ co-doped nanowires has been calculated to be over 80%, a high value attributed to the low lattice phonon energy of the fluoride matrix. rsc.org

When Sm³⁺ is introduced into the Ce³⁺/Tb³⁺ co-doped system, strong orange-red emission bands corresponding to the ⁴G₅/₂ → ⁶Hⱼ transitions of Sm³⁺ are observed under 254 nm excitation. researchgate.net Interestingly, characteristic emissions from Sm³⁺ are absent when BaGeF₆ nanowires are binary-doped with only Ce³⁺/Sm³⁺ or Tb³⁺/Sm³⁺, suggesting that the Ce³⁺ → Tb³⁺ → Sm³⁺ pathway is crucial for sensitizing Sm³⁺ emission in this host. rsc.org

The energy transfer mechanism is generally a multipole-multipole interaction, with the specific type (e.g., quadrupole-quadrupole) depending on the specific ions and host lattice. nih.gov The efficiency of this transfer is highly dependent on the concentrations of the sensitizer (B1316253) (e.g., Ce³⁺, Tb³⁺) and the activator (e.g., Tb³⁺, Sm³⁺). nih.govrsc.org

Luminescence Sensitization and Quenching Mechanisms

The efficiency of luminescence in doped this compound is a balance between sensitization processes, which enhance emission, and quenching processes, which reduce it.

Concentration Quenching Effects in Doped this compound

Concentration quenching is a significant factor that limits the luminescence intensity at higher dopant concentrations. rp-photonics.com This phenomenon occurs when the distance between activator ions becomes small enough for non-radiative energy transfer to occur between them, leading to a loss of excitation energy. rroij.com

In BaGeF₆:Ce³⁺-Tb³⁺ nanowires, the emission intensity of Tb³⁺ increases with its concentration up to an optimal point (15 mol%), after which the intensity decreases. rsc.org This reduction at higher concentrations is attributed to internal concentration quenching between Tb³⁺ ions, where energy migrates among the activator ions and is ultimately lost. rsc.org

The critical distance for energy transfer, beyond which concentration quenching becomes significant, can be calculated. If this distance is less than 5 Å, exchange interaction is typically the dominant mechanism; for larger distances, multipolar interactions are more likely. rroij.com The high doping concentrations achievable in some hosts before quenching occurs are often linked to the specific crystal structure, which can restrict the pathways for energy migration. nih.gov

Thermal Stability of Luminescence Intensity and Anti-Thermal Quenching Behavior

The performance of phosphors at elevated temperatures is critical for many applications, and is determined by their thermal stability. mdpi.com Thermal quenching, the decrease in luminescence intensity with increasing temperature, is a common issue caused by an increase in non-radiative transitions. mdpi.com

However, some materials exhibit anti-thermal quenching, where the luminescence intensity increases with temperature up to a certain point. mdpi.com This behavior can be attributed to several mechanisms, including the presence of traps (like oxygen vacancies) that release stored energy to the activator ions at higher temperatures, or thermally enhanced energy transfer between ions facilitated by negative thermal expansion of the host lattice. mdpi.com In some cases, the inner 4f electrons of lanthanide dopants are less affected by temperature, contributing to excellent anti-thermal quenching behavior. rsc.org

For Mn⁴⁺-doped BaGeF₆, the thermal stability has been a focus of study. The activation energy (ΔE) for thermal quenching in BaGe₀.₄Ti₀.₆F₆:Mn⁴⁺ was found to be 0.75803 eV, which is significantly higher than that of pure BaGeF₆:Mn⁴⁺ (0.54 eV), indicating improved thermal stability in the mixed-anion host. researchgate.net The temperature-dependent decay kinetics, where lifetimes decrease at different rates with increasing temperature, can also provide insight into the anti-thermal quenching properties of a phosphor. researchgate.net

Computational and Theoretical Investigations of Barium Hexafluorogermanate

Modeling of Dopant Substitution and Defect States

The true potential of BaGeF₆ as a phosphor is realized when it is doped with optically active ions, such as rare-earth or transition metal ions. Computational modeling is essential for understanding how these dopants behave within the host lattice and how they give rise to the material's luminescent properties.

When a dopant ion is introduced into the BaGeF₆ lattice, it can substitute for either a Ba²⁺ or a Ge⁴⁺ ion. First-principles calculations can determine the energetics of this substitution process, predicting which site is more favorable for a given dopant. This is typically done by calculating the formation energy of the defect, which is the energy required to replace a host ion with a dopant ion. aps.orgaps.orgmdpi.com

The local environment around the dopant ion, including the symmetry of the crystal site and the nature of the surrounding ligands (in this case, fluoride (B91410) ions), has a profound influence on its luminescence properties. researchgate.netacs.org The crystal field created by the host lattice splits the energy levels of the dopant ion, determining the specific wavelengths of light that can be absorbed and emitted.

DFT and ligand field theory calculations can be combined to model this effect. aps.org By calculating the electronic structure of the doped system, researchers can predict the energy level splitting and thus the expected positions of the emission peaks. For instance, in doped fluorogermanates, the local symmetry around the dopant ion has been shown to directly impact the resulting emission spectra. researchgate.net DFT calculations can also reveal how the dopant ion's presence affects the local geometry of the host lattice, such as changes in bond lengths and angles, which in turn influences the luminescent properties. rsc.org

Theoretical Approaches for Luminescence Dynamics

Understanding the dynamics of luminescence, including the efficiency and lifetime of the emission, requires theoretical approaches that go beyond static energy level calculations.

The configurational coordinate model is a key theoretical tool used to describe the luminescence process in doped materials. mdpi.comaps.org This model uses potential energy surfaces for the ground and excited states of the dopant as a function of a single configurational coordinate, which represents the collective displacement of the ions surrounding the dopant. First-principles calculations can provide the necessary data to construct these diagrams, including the equilibrium geometries of the ground and excited states and the vibrational frequencies. aps.orgmdpi.com

From the configurational coordinate diagram, important parameters such as the Stokes shift (the energy difference between the absorption and emission peaks) and the thermal quenching barrier can be estimated. aps.org The thermal quenching barrier is the energy required for the excited state to decay non-radiatively (as heat), which is a critical factor in determining the efficiency of a phosphor at different temperatures.

Furthermore, theoretical models can describe the mechanisms of energy transfer between different dopant ions when the material is co-doped. researchgate.netacs.org These models, such as Dexter's theory, can be informed by calculated parameters like the overlap between the emission spectrum of a sensitizer (B1316253) ion (e.g., Ce³⁺) and the absorption spectrum of an activator ion (e.g., Tb³⁺), providing insights into the efficiency of the energy transfer process that is often observed experimentally in doped BaGeF₆ systems. researchgate.netrsc.org

Application of Configurational Coordinate Model for Mn⁴⁺ and Rare-Earth Ions

The configurational coordinate model (CCM) is a powerful theoretical framework used to describe the optical properties of luminescent centers in solids, such as Mn⁴⁺ and rare-earth ions in Barium Hexafluorogermanate (BaGeF₆). This model represents the electronic ground and excited states of an impurity ion as potential energy parabolas plotted against a single configurational coordinate, which represents the collective displacement of the surrounding ligands.

For the Mn⁴⁺ ion in a fluoride host, the CCM is instrumental in explaining the absorption and emission spectra, as well as the phenomenon of thermal quenching. gunma-u.ac.jp The model uses the Franck-Condon principle, which states that electronic transitions occur without any change in the nuclear coordinates. gunma-u.ac.jpresearchgate.net This principle allows for the determination of key spectroscopic parameters from photoluminescence (PL) and photoluminescence excitation (PLE) spectra. gunma-u.ac.jpresearchgate.net

In Mn⁴⁺-doped phosphors, the absorption and emission processes are represented by transitions between the ⁴A₂ ground state and the ⁴T₂, ⁴T₁, and ²Eg excited states. gunma-u.ac.jp The analysis of these transitions within the CCM framework allows for the calculation of important parameters that characterize the interaction of the Mn⁴⁺ ion with the host lattice:

Crystal-Field Parameter (Dq): This parameter quantifies the strength of the crystal field produced by the surrounding ligands.

Racah Parameters (B and C): These parameters describe the electrostatic repulsion between the d-electrons of the Mn⁴⁺ ion.

The configurational coordinate model is also crucial for understanding the thermal stability of the phosphor. Thermal quenching occurs when the excited electron, upon thermal activation, crosses over from the excited state parabola (e.g., ⁴T₂) to the ground state parabola (⁴A₂) at their intersection point, leading to non-radiative relaxation. The activation energy (ΔE) for this process can be determined from the configurational coordinate diagram. For BaGeF₆:Mn⁴⁺, a thermal activation energy of 0.54 eV has been reported, which is a measure of its thermal stability. researchgate.net A higher activation energy generally corresponds to better thermal stability. researchgate.net

While the CCM is extensively applied to Mn⁴⁺, its application to rare-earth ions (RE³⁺) in BaGeF₆ is less specifically documented in computational studies. However, the general principles of the model still apply. For RE³⁺ ions, the 4f electronic shells are well-shielded from the crystal field by the outer 5s and 5p electrons. Consequently, the interaction with the host lattice is weaker, resulting in characteristically sharp, line-like emission spectra. The CCM for RE³⁺ ions would feature parabolas with a much smaller offset in the configurational coordinate between the ground and excited states compared to Mn⁴⁺, explaining the smaller Stokes shift observed for f-f transitions. The model can be used to analyze the vibronic sidebands accompanying the main zero-phonon line (ZPL) transitions, providing insight into the electron-phonon coupling strength.

Simulation of Energy Transfer Rates and Pathways

The simulation and theoretical understanding of energy transfer (ET) processes are vital for designing efficient phosphors, particularly in systems co-doped with multiple rare-earth ions. In BaGeF₆ co-doped with ions like Ce³⁺, Tb³⁺, and Sm³⁺, efficient energy transfer between these ions has been experimentally observed, leading to tunable light emission. rsc.orgsemanticscholar.orgresearchgate.net

The primary mechanism governing energy transfer between donor (sensitizer) and acceptor (activator) ions is often described by Dexter's theory. kisti.re.krscirp.org This theory posits that the probability of energy transfer is proportional to the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. scirp.org The energy transfer can occur via multipolar interactions (e.g., dipole-dipole, dipole-quadrupole, quadrupole-quadrupole) or exchange interaction. The dominant mechanism depends on the critical distance (Rc) between the donor and acceptor ions.

In BaGeF₆ nanowires co-doped with Ce³⁺, Tb³⁺, and Sm³⁺, photoluminescence studies reveal that the emission originates from efficient energy transfer bridges between these ions. rsc.orgsemanticscholar.orgresearchgate.net The proposed energy transfer pathway is a sequential process: Ce³⁺ → Tb³⁺ → Sm³⁺ . rsc.orgsemanticscholar.org

Ce³⁺ → Tb³⁺ Transfer: The sensitizer Ce³⁺ absorbs excitation energy (e.g., from a UV source) and transfers it non-radiatively to the activator Tb³⁺. This is possible due to the significant spectral overlap between the broad emission band of Ce³⁺ and the absorption lines of Tb³⁺.

Tb³⁺ → Sm³⁺ Transfer: Subsequently, the excited Tb³⁺ ion can transfer its energy to the Sm³⁺ ion, which then emits in the orange-red region of the spectrum.

While direct computational simulations of these pathways in BaGeF₆ are not extensively reported, the efficiency of this energy transfer has been calculated from experimental data. In Ce³⁺ and Tb³⁺ co-doped BaGeF₆ nanowires, the energy transfer efficiency has been calculated to be over 80%.

The rate of energy transfer (kET) can be theoretically estimated from the decay dynamics of the sensitizer luminescence. The efficiency (ηET) is given by the formula:

ηET = 1 - (τS / τS0)

where τS is the decay lifetime of the sensitizer in the presence of the activator, and τS0 is the intrinsic lifetime of the sensitizer in the absence of the activator. A decrease in the sensitizer's lifetime upon co-doping with an activator provides strong evidence for energy transfer. semanticscholar.org

The critical distance of energy transfer (Rc), the distance at which the probability of energy transfer equals the probability of radiative decay of the donor, can also be calculated. This parameter helps in understanding the concentration quenching mechanism and optimizing the dopant concentrations for maximum luminescence. In other host materials, the critical distance for Sm³⁺ to Eu³⁺ energy transfer has been calculated to be around 13.7 Å, confirming the transfer mechanism corresponds to quadrupole-quadrupole interaction. nih.gov Similar theoretical analyses can be applied to the rare-earth doped BaGeF₆ system to elucidate the specific interaction mechanisms.

Exploration of Advanced Functional Applications for Barium Hexafluorogermanate Materials

Luminescent Phosphors for Solid-State Lighting Devices

The quest for energy-efficient and high-quality solid-state lighting has driven extensive research into novel phosphor materials. Barium hexafluorogermanate doped with manganese(IV) (Mn⁴⁺) has been identified as a highly efficient red-emitting phosphor, crucial for the development of warm white light-emitting diodes (LEDs).

The creation of warm white light with LEDs typically involves combining a blue-emitting InGaN chip with one or more phosphors that convert some of the blue light into longer wavelengths, such as yellow and red. The absence of a strong red component in many phosphor systems leads to a high correlated color temperature (CCT) and a poor color rendering index (CRI), resulting in a "cold" white light.

Mn⁴⁺-doped this compound (BaGeF₆:Mn⁴⁺) has been successfully fabricated as an efficient red phosphor through methods like hydrothermal etching. mdpi.com This material effectively absorbs blue light from the LED chip and emits sharp, narrow-band red light. mdpi.comnih.gov To generate high-quality warm white light, BaGeF₆:Mn⁴⁺ red phosphor is typically mixed with a commercial yellow phosphor, such as cerium-doped yttrium aluminum garnet (YAG:Ce³⁺). nih.gov This blend is then used to coat a blue GaN LED chip. The combination of the transmitted blue light from the chip, the yellow light from the YAG:Ce³⁺, and the red light from the BaGeF₆:Mn⁴⁺ results in a white light spectrum that is warmer and has superior color quality. nih.gov

The performance of a white LED is largely determined by the spectral properties of its constituent phosphors. BaGeF₆:Mn⁴⁺ exhibits photoluminescent properties analogous to other complex fluorides used in lighting. researchgate.net Research has demonstrated that incorporating this red phosphor significantly improves the color rendering capabilities of white LEDs.

A warm white LED fabricated by combining a blue GaN chip with a mixture of BaGeF₆:Mn⁴⁺ and YAG:Ce³⁺ phosphors can achieve a high color rendering index (CRI) of Ra = 86.3 and a lower correlated color temperature (CCT) of 4766 K. nih.gov Furthermore, BaGeF₆:Mn⁴⁺ phosphors show good thermal stability, retaining 42.5% of their luminescence intensity at 448 K relative to room temperature, a critical factor for performance in high-power LED applications. nih.gov

Below is a data table summarizing the colorimetric properties of a white LED incorporating BaGeF₆:Mn⁴⁺.

PropertyValueComponents
Correlated Color Temperature (CCT)4766 KBlue GaN Chip + YAG:Ce³⁺ + BaGeF₆:Mn⁴⁺
Color Rendering Index (CRI)Ra = 86.3Blue GaN Chip + YAG:Ce³⁺ + BaGeF₆:Mn⁴⁺
Thermal StabilityRetains 42.5% intensity at 448 KBaGeF₆:Mn⁴⁺ Phosphor

Scintillation Materials for Radiation Detection

Inorganic scintillators are materials that emit light upon absorbing high-energy radiation, making them essential components in detectors for medical imaging, high-energy physics, and security screening. nih.gov this compound, particularly when doped with rare-earth ions, exhibits properties that make it a candidate for next-generation scintillation detectors.

Rare-earth-doped this compound (BaGeF₆) nanowires have been synthesized and studied for their response to high-energy radiation. The cathodoluminescence (CL) of these materials—luminescence induced by an electron beam—reveals their potential for detecting high-energy particles. nih.govresearchgate.netrsc.orgscispace.com The CL emission from these nanowires occurs in the tunable visible range, which is a desirable characteristic for scintillation detectors. nih.govresearchgate.netrsc.orgscispace.com The high density and effective atomic number of materials like barium fluoride (B91410) contribute to their efficiency in stopping gamma rays, a principle that extends to similar compounds like BaGeF₆. hilger-crystals.co.ukmdpi.com

A crucial parameter for a scintillator is its decay time, which is the time it takes for the light emission to cease after the radiation event. A fast decay time is critical for applications requiring high count rates and precise timing, such as time-of-flight positron emission tomography (TOF-PET). mdpi.comnih.gov

This compound nanowires co-doped with rare-earth ions such as Ce³⁺, Tb³⁺, and Sm³⁺ exhibit exceptionally fast scintillation properties. nih.govresearchgate.netrsc.orgscispace.comrsc.org The visible luminescent emission from these nanowires has a decay time on the order of sub-nanoseconds. nih.govresearchgate.netrsc.orgscispace.comrsc.org This is among the shortest decay times recorded for inorganic scintillators. nih.govresearchgate.netrsc.orgscispace.comrsc.org

The table below compares the decay times of rare-earth-doped BaGeF₆ with other fluoride-based scintillators.

MaterialDopantsAverage Decay Time
BaGeF₆ NanowiresCe³⁺/Tb³⁺, Ce³⁺/Tb³⁺/Sm³⁺0.3–0.75 ns
BaSiF₆ NanowiresRare-Earth Ions0.8–1.0 ns
BaF₂ NanowiresRare-Earth Ions1.5–2.5 ns

This ultra-fast response is attributed to efficient energy transfer between the co-doped rare-earth ions within the BaGeF₆ host lattice. nih.govresearchgate.netrsc.org

Chemical Sensing Platforms

The luminescence of certain materials can be influenced by their chemical environment, a property that can be exploited for chemical sensing applications. The photoluminescence (PL) of rare-earth-doped BaGeF₆ nanowires has been found to be highly sensitive to the presence of specific chemical species.

Research has shown that the PL emissions of these nanowires are sensitive to low concentrations of hydrogen peroxide (H₂O₂). nih.govresearchgate.netrsc.orgscispace.com This enables their use as a platform for the high-sensitivity detection of H₂O₂. nih.govresearchgate.netrsc.orgscispace.com The stability and simplicity of these inorganic luminescent nanowires make them a promising alternative to conventional analytical probes and organic materials for detecting this reactive oxygen species. nih.gov To test this sensing capability, the nanowire phosphor is dispersed in a solution, and the PL emission spectra are recorded as the concentration of H₂O₂ is adjusted. scispace.com

Luminescence-Based Detection of Chemical Species (e.g., Hydrogen Peroxide)

This compound (BaGeF₆), when appropriately doped with rare-earth ions, emerges as a promising material for sensitive optical detection of key chemical species. nih.govrsc.orgscispace.comresearchgate.net Research has particularly highlighted its application in the detection of hydrogen peroxide (H₂O₂), a compound of significant interest in biomedical, environmental, and industrial fields. nih.gov The principle of detection is based on monitoring changes in the photoluminescent (PL) properties of the material upon interaction with the target analyte. nih.govscispace.com

In a notable study, BaGeF₆ nanowires co-doped with cerium (Ce³⁺), terbium (Tb³⁺), and samarium (Sm³⁺) ions were synthesized and demonstrated to be highly effective for this purpose. nih.govresearchgate.net These nanowires exhibit distinct visible luminescence in the green and red spectral regions under ultraviolet (UV) excitation. nih.govresearchgate.net The emission originates from an efficient energy transfer process between the dopant ions. nih.govscispace.comresearchgate.net

The sensing capability of these doped BaGeF₆ nanowires is demonstrated by the quenching of their photoluminescence intensity in the presence of hydrogen peroxide. nih.gov Specifically, the red PL emission is observed to be highly sensitive to H₂O₂, even at low concentrations. scispace.com For experimental verification, a dispersion of the nanowire phosphor in deionized water is prepared, and the PL emission spectra are recorded as the concentration of H₂O₂ is systematically varied. nih.gov This high sensitivity makes rare-earth-doped BaGeF₆ a viable candidate for developing advanced optical sensors. nih.govrsc.orgresearchgate.net

The following table summarizes the experimental findings for H₂O₂ detection using co-doped BaGeF₆ nanowires.

Host MaterialDopantsTarget AnalyteExcitation WavelengthObserved EmissionSensing Mechanism
BaGeF₆ NanowiresCe³⁺, Tb³⁺, Sm³⁺Hydrogen Peroxide (H₂O₂)254 nmGreen and Red LuminescenceLuminescence Quenching

Sensitivity and Selectivity Mechanisms in Sensing Applications

The effectiveness of any chemical sensor is determined by its sensitivity and selectivity. In the context of luminescent BaGeF₆ materials, sensitivity refers to the magnitude of the luminescence change in response to a specific concentration of the analyte, while selectivity describes the sensor's ability to detect the target analyte without interference from other chemical species present in the sample. nih.govresearchgate.net

The high sensitivity of rare-earth-doped BaGeF₆ nanowires towards hydrogen peroxide is attributed to the strong interaction between H₂O₂ and the surface of the nanowires, which leads to a significant quenching of the photoluminescence. nih.govrsc.orgresearchgate.net The mechanism likely involves non-radiative energy transfer pathways that are activated upon the adsorption of H₂O₂ molecules, which de-excite the luminescent rare-earth ions without the emission of photons. This results in a measurable decrease in the PL intensity that correlates with the concentration of H₂O₂. nih.gov Research has shown that these nanowire-based sensors are not only highly sensitive but also quantitative for H₂O₂ detection across a concentration range of 25–3000 parts per million (ppm). researchgate.net

To establish selectivity, the response of the BaGeF₆:Ce³⁺,Tb³⁺,Sm³⁺ sensor was tested against a variety of other chemical species. nih.gov The photoluminescence of the nanowires was measured in the presence of potential interferents, including copper(II) sulfate (B86663) (Cu²⁺), iron(III) chloride (Fe³⁺), and glucose. nih.govresearchgate.net Additionally, the sensor's performance was evaluated under different pH conditions by adding hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH). nih.gov The results indicated that the addition of these substances caused negligible changes to the luminescence of the nanowires. researchgate.net This demonstrates the excellent selectivity of the sensor, ensuring that its response is specific to hydrogen peroxide. researchgate.net

The table below outlines the selectivity testing performed on the BaGeF₆-based sensor.

Interfering Substance TestedConcentrationpH ConditionOutcome
Copper(II) Sulfate (CuSO₄)100 µM-Negligible effect on luminescence
Iron(III) Chloride (FeCl₃)100 µM-Negligible effect on luminescence
Glucose100 µM-Negligible effect on luminescence
Hydrochloric Acid (HCl)-2Negligible effect on luminescence
Sodium Hydroxide (NaOH)-14Negligible effect on luminescence

Comparative Analysis and Structure Property Relationships in Hexafluorogermanate Systems

Comparative Structural and Optical Studies with Barium Hexafluorosilicate (B96646) (BaSiF₆)

Barium hexafluorogermanate (BaGeF₆) and barium hexafluorosilicate (BaSiF₆) are isostructural compounds, both crystallizing in the trigonal system with the space group R-3m. This structural similarity, however, is accompanied by subtle differences in lattice parameters and bond lengths due to the different ionic radii of Germanium (Ge⁴⁺) and Silicon (Si⁴⁺). These differences, in turn, influence their optical properties.

The crystal structure of BaSiF₆ consists of [SiF₆]²⁻ octahedra and [BaF₁₂] polyhedra. researchgate.net Similarly, BaGeF₆ is composed of [GeF₆]²⁻ octahedra and Ba²⁺ cations. The larger ionic radius of Ge⁴⁺ compared to Si⁴⁺ results in a larger unit cell for BaGeF₆.

PropertyThis compound (BaGeF₆)Barium Hexafluorosilicate (BaSiF₆)
Chemical Formula BaGeF₆BaSiF₆
Molar Mass 323.947 g/mol wikipedia.org279.40 g/mol americanelements.com
Crystal System TrigonalTrigonal
Space Group R-3mR-3m :H americanelements.com
Appearance White crystals wikipedia.orgamericanelements.com-
Density 4.56 g/cm³ wikipedia.orghubbry.com-
Melting Point 665 °C americanelements.comhubbry.com-

From an optical perspective, both compounds are known to be effective host materials for luminescent ions. Fluorides, in general, are advantageous hosts due to their high quantum efficiency, large optical-transmission domain, and low phonon energies, which minimize non-radiative quenching of excited states. nih.gov When doped with activators like Mn⁴⁺, BaSiF₆ exhibits sharp red emission peaks around 630 nm. wikipedia.org Similarly, BaGeF₆ has been investigated as a host for rare-earth ions, demonstrating tunable visible luminescence when co-doped with ions such as Ce³⁺, Tb³⁺, and Sm³⁺. researchgate.net The specific crystal field environment provided by the hexafluorogermanate or hexafluorosilicate lattice, including the symmetry of the activator site and the bond lengths, plays a crucial role in determining the energy level splitting of the dopant ions and thus their emission characteristics. nih.gov

Interplay of Composition and Structure Across Alkaline-Earth Hexafluorogermanates (e.g., SrGeF₆, CaGeF₆, MgGeF₆)

The substitution of the barium cation in the hexafluorogermanate structure with other alkaline-earth metals (Strontium, Calcium, Magnesium) leads to systematic changes in the crystal structure and, consequently, their physical properties. This is primarily driven by the variation in the ionic radii of the alkaline-earth cations (Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺). wikipedia.org

The hydrated forms of these compounds, such as SrGeF₆·2H₂O and CaGeF₆·2H₂O, have also been synthesized and structurally characterized, crystallizing in the monoclinic P2₁/n space group. researchgate.net Doping these materials with luminescent ions like Eu²⁺ has shown promising results for applications in near-ultraviolet (NUV) emitting phosphors. researchgate.net The emission wavelength is sensitive to the host lattice; for example, Eu²⁺-doped SrGeF₆·2H₂O emits in the UV region around 379 nm, while the emission in Eu²⁺-doped CaGeF₆·2H₂O is shifted to around 419 nm. researchgate.net This shift is a direct consequence of the different crystal fields experienced by the Eu²⁺ ion in the two host lattices.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MgGeF₆ Trigonal-5.1219(2)-13.0851(7)-
CaGeF₆ Trigonal-5.4099(5)-13.9835(13)-
SrGeF₆·2H₂O MonoclinicP2₁/n5.9605(2)9.6428(3)10.9866(3)99.1590(10)
CaGeF₆·2H₂O MonoclinicP2₁/n5.8472(5)10.5099(9)9.6267(9)103.521(3)

Data for MgGeF₆, CaGeF₆, SrGeF₆·2H₂O, and CaGeF₆·2H₂O sourced from researchgate.net.

General Principles Governing Luminescence in Fluoride (B91410) Host Materials

Fluoride compounds are excellent host materials for luminescent ions, a property that stems from several key characteristics. Their wide bandgap allows for the accommodation of a variety of activator ions with energy levels that fall within the gap, enabling efficient luminescence.

A critical factor is their low phonon energy. researchgate.net The vibrational frequencies (phonons) of the crystal lattice play a significant role in the non-radiative relaxation of excited electronic states of dopant ions. tamu.eduacs.org In materials with high phonon energies, the energy gap between the excited and ground states of a luminescent ion can be easily bridged by a few phonons, leading to energy loss as heat rather than light. The relatively low phonon energies of fluoride lattices significantly reduce the probability of this multiphonon non-radiative relaxation, thereby increasing the quantum efficiency of the luminescence process. nih.gov

The luminescence of a doped fluoride material is also heavily dependent on the crystal field of the host. The arrangement and nature of the ions surrounding the activator ion create a local electric field that perturbs its electronic energy levels. This crystal field effect determines the exact positions of the absorption and emission bands. For rare-earth ions, such as Eu²⁺ and Eu³⁺, the crystal field splits the degenerate energy levels. The 4f electrons of trivalent rare-earth ions are well-shielded, resulting in sharp, line-like emission spectra that are less sensitive to the host environment. nih.gov In contrast, the 4f-5d transitions of divalent rare-earth ions like Eu²⁺ are strongly influenced by the crystal field, leading to broad emission bands whose position can be tuned by changing the host lattice. researchgate.netrsc.org This sensitivity is what allows for the different emission colors observed in Eu²⁺-doped alkaline-earth hexafluorogermanates.

Energy transfer processes between different dopant ions (sensitizers and activators) are also a key principle in designing efficient luminescent materials. researchgate.net By co-doping a fluoride host, it is possible to absorb energy at one wavelength (by the sensitizer) and transfer it to another ion (the activator), which then emits at a different, often more desirable, wavelength. researchgate.net

Future Research Directions and Uncharted Avenues for Barium Hexafluorogermanate

Novel Synthesis Techniques for Nanostructure Complexity and Hybrid Materials

Future research should prioritize the development of advanced synthesis methods to create Barium hexafluorogermanate with intricate nanostructures and to form novel hybrid materials. While solvothermal and hydrothermal methods have been successful in producing BaGeF6 nanowires and Mn4+-doped BaGeF6 phosphors, there is considerable scope for innovation. nih.gov

One promising direction is the fabrication of core-shell nanostructures . These structures, consisting of a BaGeF6 core with a shell of another material (or vice versa), could offer enhanced luminescent properties. bham.ac.ukrsc.orgmdpi.com The shell can passivate surface defects, reducing non-radiative recombination and thereby increasing quantum efficiency. mdpi.com For instance, coating BaGeF6 nanocrystals with a thin, inert shell of a wide-bandgap material could significantly boost their emission intensity. cityu.edu.hk

Furthermore, the creation of This compound-based hybrid materials represents a largely unexplored frontier. Integrating BaGeF6 nanoparticles into polymer matrices could lead to flexible and processable luminescent composites. researchgate.netresearchgate.netmdpi.com Research in this area would involve exploring different polymer hosts and investigating the interface between the inorganic nanoparticles and the organic matrix to optimize properties such as transparency, thermal stability, and mechanical robustness.

The table below outlines potential advanced synthesis techniques and their expected outcomes for this compound.

Synthesis TechniqueTarget Nanostructure/MaterialPotential Advantages
Seed-Mediated GrowthCore-shell nanoparticles, nanorodsPrecise control over size and morphology, enhanced luminescence
In-situ PolymerizationBaGeF6-polymer nanocompositesImproved processability, flexible luminescent materials
Self-AssemblyHierarchical nanostructuresNovel optical properties, increased surface area for sensing

Rational Design of this compound-Based Materials through Integrated Computational and Experimental Approaches

The traditional trial-and-error approach to materials discovery is often time-consuming and inefficient. An integrated approach that combines computational modeling with experimental synthesis and characterization can significantly accelerate the design of new this compound-based materials with tailored properties.

First-principles calculations based on Density Functional Theory (DFT) can be used to predict the electronic and optical properties of BaGeF6. nih.govaps.orgua.ac.beaps.org These calculations can elucidate the band structure, density of states, and the effect of dopants and defects on the material's properties. nih.govaps.orgua.ac.beaps.org For example, DFT could be used to screen potential rare-earth dopants for BaGeF6 to achieve specific emission colors or to understand the formation energies of defects that may act as quenching centers.

Machine learning (ML) is emerging as a powerful tool in materials science for predicting material properties and guiding experimental design. bham.ac.uknih.govua.ac.benih.govmdpi.com An ML model could be trained on a dataset of known fluoride (B91410) phosphors to predict the quantum yield or thermal stability of new BaGeF6-based compositions. bham.ac.uknih.govua.ac.benih.govmdpi.com This would allow researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the discovery process.

The table below illustrates how computational and experimental approaches can be integrated in the design of this compound materials.

Computational MethodExperimental ValidationDesign Goal
DFT CalculationsSynthesis and characterization of doped BaGeF6Predicting optimal dopants for desired luminescent properties
Machine LearningHigh-throughput synthesis and screeningAccelerating the discovery of new BaGeF6-based phosphors
Molecular DynamicsIn-situ characterization of material degradationUnderstanding degradation pathways at the atomic level

Expansion of Functional Applications beyond Current Scope

While this compound is primarily known for its applications in optics and phosphors, its unique properties suggest that it could be utilized in a wider range of functional applications. wikipedia.org

One potential application is in the field of photocatalysis . The wide bandgap of BaGeF6 could be exploited for the degradation of organic pollutants or for water splitting to produce hydrogen. nih.govmdpi.comresearchgate.netresearchgate.net Research in this area would involve modifying the band structure of BaGeF6 through doping or by creating heterostructures with other semiconductor materials to enhance its photocatalytic activity under visible light.

Another unexplored avenue is the use of this compound in energy storage devices . Its stable crystal structure could make it a suitable candidate as a host material for ion intercalation in batteries. researchgate.net For example, nanostructured BaGeF6 could be investigated as a potential electrode material in lithium-ion or other next-generation battery systems.

The following table lists potential new applications for this compound and the key properties that make it a promising candidate.

Potential ApplicationRelevant Properties of BaGeF6Research Focus
PhotocatalysisWide bandgap, chemical stabilityBandgap engineering, synthesis of nanocomposites
Energy StorageStable crystal structure, potential for ion intercalationNanostructuring, electrochemical performance evaluation
SensingHigh surface area of nanostructures, luminescent propertiesEnhancing sensitivity and selectivity to specific analytes

Investigations into Long-Term Stability and Durability in Device Environments

For the successful commercialization of this compound in applications such as solid-state lighting, a thorough understanding of its long-term stability and durability in device environments is paramount.

Future research should focus on accelerated aging studies of BaGeF6-based phosphors in LED packages. nih.govresearchgate.netmdpi.com These studies would involve subjecting the devices to high temperatures and humidity to simulate long-term operation. nih.govresearchgate.netmdpi.com By monitoring the changes in luminous flux, color point, and quantum efficiency over time, it is possible to predict the lifetime of the phosphor and identify the primary degradation mechanisms.

The impact of moisture on the stability of hexafluorogermanate materials is a critical area for investigation. researchgate.netnih.govnih.govscispace.com Fluoride compounds can be susceptible to hydrolysis, which can lead to a decrease in luminescence and the formation of non-luminescent byproducts. researchgate.net Studies should focus on understanding the reaction between BaGeF6 and water vapor and on developing strategies to improve its moisture resistance, such as surface coatings or encapsulation.

The table below outlines key areas of investigation for the long-term stability of this compound.

Stability ConcernExperimental ApproachGoal
Thermal DegradationAccelerated aging at high temperaturesDetermine activation energy for degradation, predict lifetime
Moisture SensitivityExposure to controlled humidity environmentsUnderstand hydrolysis mechanisms, develop protective coatings
PhotodegradationLong-term exposure to high-intensity lightAssess the impact of high photon flux on phosphor stability

Q & A

Q. What are the established methods for synthesizing barium hexafluorogermanate, and how can researchers ensure reproducibility?

this compound is typically synthesized via fluorination reactions using precursors like barium chloride and germanium tetrafluoride under controlled anhydrous conditions. Key steps include:

  • Purification of reactants to avoid hydrolysis.
  • Reaction in inert atmospheres (e.g., argon) to prevent contamination.
  • Post-synthesis characterization using X-ray diffraction (XRD) to confirm crystal structure (e.g., hexagonal symmetry, space group P321) .
  • Thermal gravimetric analysis (TGA) to monitor decomposition at ~40°C, as the compound loses water and hydrogen cyanide . Methodological Tip: Follow guidelines for experimental reproducibility, including detailed documentation of reaction conditions and calibration of instruments (e.g., XRD wavelength: CuKα, 1.5106 Å) .

Q. How can researchers characterize the structural properties of this compound?

Structural analysis involves:

  • XRD: Compare experimental patterns with reference data (e.g., lattice constants: a = 9.0583 Å, c = 5.1088 Å, c/a = 0.5610) .
  • Density measurements: Calculated density (3.191 g/cm³) should align with experimental values using Archimedes’ principle .
  • Spectroscopy: Infrared (IR) or Raman spectroscopy to identify Ge-F vibrational modes (~600–700 cm⁻¹). Data Contradiction Alert: Discrepancies in thermal stability data (e.g., decomposition temperature) may arise from impurities; repeat experiments under stricter anhydrous conditions .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods to avoid inhalation of toxic decomposition products (e.g., HF or HCN).
  • Store in airtight, moisture-free containers to prevent hydrolysis.
  • Reference material safety data sheets (MSDS) for barium and fluorine compounds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for this compound?

  • Perform density functional theory (DFT) calculations to predict lattice parameters and compare with experimental XRD data.
  • Analyze thermal decomposition pathways using molecular dynamics simulations to explain discrepancies in stability studies . Example: A 2023 study on analogous hexafluorogermanate MOFs used DFT to validate host-guest interaction energies, which could be adapted for barium derivatives .

Q. What strategies optimize this compound’s stability for high-temperature applications?

  • Doping: Introduce alkali metals (e.g., Na⁺) to stabilize the hexagonal framework.
  • Encapsulation: Embed the compound in metal-organic frameworks (MOFs) to mitigate thermal degradation.
  • In situ characterization: Use synchrotron XRD to monitor structural changes during heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.